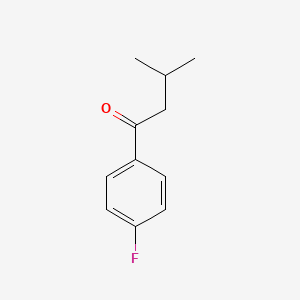

1-(4-Fluorophenyl)-3-methylbutan-1-one

Description

Significance of Fluorine Substitution in Organic Molecules for Research Advancement

The substitution of hydrogen with fluorine in organic molecules is a well-established strategy for modulating molecular properties. tandfonline.comnih.govacs.org Fluorine is the most electronegative element and has a van der Waals radius similar to that of hydrogen, allowing it to replace hydrogen with minimal steric impact. tandfonline.comresearchgate.net This substitution, however, leads to profound changes in the molecule's physicochemical characteristics.

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. tandfonline.comresearchgate.netpharmacyjournal.org Introducing fluorine at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the molecule's in vivo half-life. nih.govpharmacyjournal.org

Altered Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule. tandfonline.com This can impact the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a compound's solubility and membrane permeability. tandfonline.comacs.org For instance, fluorination can lower the basicity of amines, potentially improving oral bioavailability. tandfonline.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins. It can form hydrogen bonds and other non-covalent interactions, which can enhance the binding affinity and selectivity of a drug candidate for its target receptor. tandfonline.comnih.govresearchgate.net

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule due to stereoelectronic effects, which can lock the molecule into a bioactive conformation. pharmacyjournal.org

These modifications are crucial in drug discovery, where fine-tuning a molecule's properties is essential for developing effective therapeutic agents. acs.orgpharmacyjournal.org Approximately 20% of all pharmaceuticals contain at least one fluorine atom, highlighting the element's importance in the field. researchgate.net

Overview of 1-(4-Fluorophenyl)-3-methylbutan-1-one as a Model Compound for Academic Inquiry

This compound is a fluorinated aromatic ketone that serves as an excellent model compound for studying the effects of fluorine substitution. Its structure combines a fluorinated phenyl ring with an aliphatic ketone chain, providing a clear framework to investigate the interplay between these functional groups.

This compound is a derivative of butyrophenone, featuring a fluorine atom at the para-position of the phenyl ring and a methyl group on the third carbon of the butanone chain. Its synthesis can be achieved through methods common in organic chemistry, such as the Friedel-Crafts acylation of fluorobenzene (B45895) with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Physicochemical Properties

The properties of this compound are influenced by its constituent parts. The fluorophenyl group imparts aromatic character and influences the reactivity of the carbonyl group, while the isobutyl group contributes to its lipophilicity.

| Property | Value |

| Molecular Formula | C₁₁H₁₃FO |

| Molecular Weight | 180.22 g/mol |

| Appearance | (Typically) Colorless to pale yellow liquid |

| Boiling Point | Data not widely available |

| Solubility | Generally soluble in organic solvents |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of this compound. The expected data from various techniques are as follows:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl group (appearing as multiplets due to H-H and H-F coupling), a doublet for the two methylene (B1212753) (CH₂) protons adjacent to the carbonyl group, a multiplet for the methine (CH) proton, and a doublet for the six equivalent methyl (CH₃) protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with splitting patterns due to C-F coupling), and the aliphatic carbons of the isobutyl group. |

| ¹⁹F NMR | A single resonance characteristic of the aryl-fluoride environment. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O (carbonyl) stretch, typically around 1680-1700 cm⁻¹, along with bands for aromatic C-H and C-F stretching. |

As a model compound, this compound allows researchers to explore the fundamental chemical and physical consequences of para-fluorine substitution on an aromatic ketone. It can be used in studies focusing on reaction mechanisms, spectroscopic analysis, and as a building block in the synthesis of more complex molecules for biological evaluation. nbinno.com The presence of the strongly electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog. nbinno.com This altered reactivity makes fluorinated ketones like this one valuable intermediates in organic synthesis. nbinno.comsapub.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDJZEHLHFCHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282743 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-43-6 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of 1 4 Fluorophenyl 3 Methylbutan 1 One

Established Synthetic Pathways for 1-(4-Fluorophenyl)-3-methylbutan-1-one

The construction of the aryl ketone core of this compound is predominantly achieved through well-established C-C bond-forming reactions. These classical methods offer reliable and scalable routes to the target molecule.

Two primary classical methodologies are employed for the synthesis of this compound: Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation: This reaction is a cornerstone of aromatic chemistry for forming aryl ketones. thieme-connect.comroutledge.com It involves the electrophilic aromatic substitution of fluorobenzene (B45895) with an acylating agent, typically 3-methylbutanoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). thieme-connect.com The catalyst activates the acyl chloride, generating a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich fluorobenzene ring to form the desired ketone. The deactivating effect of the fluorine atom is overcome by the strong activation provided by the Lewis acid.

Grignard Reaction: An alternative route involves the use of an organometallic Grignard reagent. This pathway begins with the preparation of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, from the reaction of 1-bromo-4-fluorobenzene (B142099) with magnesium metal. This nucleophilic organometallic species can then react with a suitable electrophilic derivative of 3-methylbutanoic acid, such as the corresponding acyl chloride or a Weinreb amide, to yield this compound after an aqueous workup.

The success of these synthetic pathways hinges on the specific roles and properties of the starting materials and reagents.

In the Friedel-Crafts acylation , the choice of precursors is critical for directing the reaction to the desired product.

Fluorobenzene : Serves as the aromatic substrate. The fluorine atom is an ortho-, para-directing group, leading to the formation of the desired para-substituted product as the major isomer due to steric hindrance at the ortho positions.

3-Methylbutanoyl Chloride : This acyl halide acts as the electrophile precursor. It is readily prepared from 3-methylbutanoic acid.

Aluminum Chloride (AlCl₃) : This Lewis acid is the most common catalyst. It coordinates to the acyl chloride, facilitating the formation of the highly electrophilic acylium ion. A stoichiometric amount of the catalyst is often required because it forms a complex with the product ketone. thieme-connect.com

The table below summarizes the key components in the Friedel-Crafts synthesis.

| Component | Role in Synthesis | Chemical Structure |

| Fluorobenzene | Aromatic Substrate | C₆H₅F |

| 3-Methylbutanoyl Chloride | Acylating Agent | C₅H₉ClO |

| Aluminum Chloride | Lewis Acid Catalyst | AlCl₃ |

For the Grignard pathway , the reagents are chosen to facilitate a nucleophilic addition-elimination reaction.

1-Bromo-4-fluorobenzene : This is the precursor for the Grignard reagent, providing the 4-fluorophenyl nucleophile.

Magnesium Metal : Reacts with the aryl halide to form the organometallic Grignard reagent.

Acyl Donor (e.g., 3-Methylbutanoyl Chloride) : Provides the electrophilic carbonyl group that reacts with the Grignard reagent to form the ketone.

Asymmetric Synthesis and Stereochemical Control in this compound Analogs

While this compound itself is achiral, its analogs, which may possess stereocenters, are of significant interest. The development of synthetic methods that control the stereochemical outcome is crucial for accessing enantiomerically pure compounds for applications such as pharmaceuticals.

Achieving enantioselectivity in the synthesis of chiral fluorinated ketones can be approached in several ways, often involving the creation of a stereocenter alpha to the carbonyl group or the asymmetric reduction of the ketone.

Asymmetric α-Fluorination : One method involves the direct enantioselective fluorination of a ketone precursor. Using organocatalysis, for instance with primary amine catalysts derived from Cinchona alkaloids, it is possible to α-fluorinate various cyclic ketones with high enantioselectivity. nih.gov This approach could be adapted to analogs of this compound that have a suitable cyclic or acyclic scaffold.

Enantioselective Reduction : The prochiral ketone can be reduced to a chiral alcohol using asymmetric catalysts. Oxazaborolidine catalysts (CBS catalysts) are widely used for the enantioselective reduction of ketones with borane. mdpi.comwikipedia.org This method provides predictable stereochemistry and high enantioselectivity for a variety of aromatic ketones, including trifluoromethyl ketones. mdpi.com Transition metal catalysts with chiral ligands are also employed for asymmetric transfer hydrogenation, using sources like isopropanol (B130326) or formic acid. wikipedia.org

Asymmetric Aldol (B89426) and Mannich Reactions : For analogs with more complex structures, asymmetric aldol or Mannich reactions can be used to construct carbon-carbon or carbon-nitrogen bonds, respectively, while setting a new stereocenter. Organocatalytic methods have been developed for highly enantioselective Mannich reactions employing fluoroacetone (B1215716) to generate fluorinated β-amino ketones. thieme-connect.com

When a molecule already contains a stereocenter, synthetic transformations must control the formation of a second stereocenter in a diastereoselective manner.

Substrate Control : The existing chiral center in a substrate can direct the approach of an incoming reagent. For example, in the reduction of a chiral ketone, the steric and electronic environment around the carbonyl group will favor the attack of a reducing agent from one face over the other. Chelation control, where a metal coordinates to the carbonyl oxygen and a nearby Lewis basic group, can lock the conformation of the molecule and lead to highly diastereoselective additions. youtube.com

Auxiliary Control : A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. This is a powerful strategy in aldol reactions, where chiral oxazolidinone auxiliaries can provide high levels of diastereoselectivity. numberanalytics.com

Reagent Control : The choice of a chiral reagent or catalyst can overcome the directing effect of the substrate. This is particularly important when the desired diastereomer is the one not favored by the substrate's intrinsic bias. For example, in the aldol addition of isocyanoacetate esters to unactivated prochiral ketones, a binary catalyst system can promote the reaction to afford chiral oxazolines with good diastereoselectivity. nih.gov

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

Traditional methods for synthesizing compounds like this compound, particularly Friedel-Crafts acylation, often involve stoichiometric amounts of corrosive and moisture-sensitive catalysts (like AlCl₃) and chlorinated solvents, leading to significant waste. rsc.orgruc.dk Green chemistry seeks to develop more environmentally benign and efficient alternatives. routledge.com

Several greener approaches have been developed for Friedel-Crafts acylation:

Heterogeneous Catalysis : Replacing homogeneous Lewis acids with solid acid catalysts simplifies product purification and allows for catalyst recycling. researchgate.neteurekaselect.com Materials such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), and sulfated zirconia have shown effectiveness as reusable catalysts for acylation reactions. rsc.orgrsc.orgbenthamdirect.com Sulfated zirconia, in particular, has been found to be highly effective and selective in the acylation of benzene (B151609) derivatives. rsc.org

Ionic Liquids : Ionic liquids can serve as both solvents and catalysts, replacing volatile organic compounds (VOCs). dcu.ie Their use can facilitate product separation and catalyst recycling. For example, bismuth triflate in an ionic liquid has been shown to be an efficient and recyclable catalyst system for Friedel-Crafts acylation. ruc.dk

Alternative Reagents and Conditions : The use of methanesulfonic anhydride (B1165640) as a promoter for Friedel-Crafts acylation offers a metal- and halogen-free methodology, producing minimal waste. organic-chemistry.orgacs.org Furthermore, solvent-free synthesis, sometimes assisted by microwave irradiation, can dramatically reduce reaction times, increase yields, and eliminate the need for organic solvents. ruc.dkrsc.orgresearchgate.net

The table below compares traditional and green approaches for the synthesis.

| Aspect | Traditional Method (Friedel-Crafts) | Green Chemistry Approaches |

| Catalyst | Stoichiometric AlCl₃ (corrosive, generates waste) | Catalytic amounts of solid acids (zeolites, sulfated zirconia), recyclable catalysts (e.g., Bi(OTf)₃) rsc.orgruc.dk |

| Solvent | Chlorinated solvents (e.g., Dichloromethane), Nitrobenzene rsc.org | Ionic liquids, solvent-free conditions dcu.ieresearchgate.net |

| Reagents | Acyl chlorides | Carboxylic acids with activators (e.g., methanesulfonic anhydride) organic-chemistry.org |

| Energy | Conventional heating | Microwave irradiation to reduce reaction time and energy consumption ruc.dk |

| Waste | High E-factor (significant waste generation) | Lower E-factor, minimized waste streams, catalyst recycling organic-chemistry.org |

Sustainable Catalysis in Fluorinated Ketone Synthesis

The development of sustainable catalysts, particularly solid acid catalysts that can be easily recovered and reused, is a major goal in green chemistry to replace hazardous and stoichiometric catalysts like aluminum trichloride (B1173362) (AlCl₃). researchgate.netrsc.org Catalysts such as sulfated zirconia, rare earth triflates, and various metal oxides have been explored for Friedel-Crafts acylation reactions. researchgate.netresearchgate.netrsc.org These catalysts offer the advantages of being more environmentally friendly and enabling catalytic rather than stoichiometric use. While these catalysts have been successfully used for the acylation of substrates like fluorobenzene, specific research detailing their application in the synthesis of this compound is not present in the search results. researchgate.netsioc-journal.cn The focus has been on producing other ketones, like fluorobenzophenone. sioc-journal.cn

Advanced Energy Input Methods (e.g., Microwave, Ultrasound, Flow Chemistry)

Advanced energy input methods can significantly enhance reaction rates, improve yields, and offer better control over reaction conditions, often contributing to greener synthetic processes.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating. Its application in organic synthesis is widespread, often leading to shorter reaction times and cleaner reactions. nih.gov While microwave-assisted synthesis of various fluorinated organic compounds has been reported, there is no specific literature available detailing a microwave-assisted protocol for this compound. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This technique is known to enhance reaction rates and yields under mild conditions, sometimes even in solvent-free systems. researchgate.netnih.gov Despite its utility in synthesizing various heterocyclic compounds and other molecules, researchgate.netresearchgate.net its specific application to the synthesis of this compound is not documented in the available research.

Flow Chemistry: Continuous flow chemistry offers numerous advantages, including enhanced safety, scalability, and precise control over reaction parameters like temperature and residence time. thieme-connect.denih.govresearchgate.net This technology is increasingly used for the production of active pharmaceutical ingredients. researchgate.net However, the search results lack any studies that employ flow chemistry for the synthesis of this compound.

Strategic Derivatization of this compound for Structural Modification

The derivatization of a molecule is crucial for creating analogues with modified properties. This typically involves transformations of its existing functional groups.

Functional Group Interconversions and Diversification

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukorganic-chemistry.orgorganic-chemistry.org For a ketone like this compound, the carbonyl group is the primary site for such transformations. Potential interconversions could include:

Reduction to a secondary alcohol (1-(4-Fluorophenyl)-3-methylbutan-1-ol).

Reductive amination to introduce an amine functionality.

Wittig reaction to form an alkene.

Baeyer-Villiger oxidation to form an ester.

Introduction of Diverse Chemical Moieties

Building upon the core structure of this compound, various chemical moieties could be introduced to create a library of related compounds. This could be achieved through reactions such as:

Aldol condensation at the α-carbon to the carbonyl group.

Nucleophilic addition to the carbonyl carbon.

Electrophilic aromatic substitution on the fluorophenyl ring, although the fluorine atom and the acyl group would direct incoming electrophiles to specific positions.

As with functional group interconversions, there is a lack of specific documented research on the systematic introduction of diverse chemical moieties to the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 1 4 Fluorophenyl 3 Methylbutan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an essential tool for determining the precise atomic connectivity of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, the exact structure of 1-(4-fluorophenyl)-3-methylbutan-1-one can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The aromatic protons on the 4-fluorophenyl ring typically appear as two distinct multiplets due to coupling with each other and with the fluorine atom. The aliphatic protons of the isobutyl group show characteristic splitting patterns: a doublet for the two methylene (B1212753) protons adjacent to the carbonyl group, a multiplet for the single methine proton, and a doublet for the six equivalent methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon is typically observed as a singlet at a significantly downfield chemical shift. The carbons of the 4-fluorophenyl ring exhibit signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine atom, which also causes C-F coupling. The aliphatic carbons of the isobutyl group appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR data for this compound are summarized below, based on established chemical shift ranges and data from analogous compounds.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (H-2, H-6) | ~8.00 | dd | J_H-H ≈ 8.8, J_H-F ≈ 5.5 | 2H |

| Aromatic (H-3, H-5) | ~7.20 | t | J_H-H ≈ 8.8 | 2H |

| -CH₂- (Methylene) | ~2.85 | d | J ≈ 7.0 | 2H |

| -CH- (Methine) | ~2.25 | m | - | 1H |

Predicted ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~198.5 |

| C-1' (Aromatic, C-F) | ~165.8 (d, ¹J_C-F ≈ 255 Hz) |

| C-2', C-6' (Aromatic) | ~131.0 (d, ³J_C-F ≈ 9 Hz) |

| C-4' (Aromatic, C-C=O) | ~133.0 (d, ⁴J_C-F ≈ 3 Hz) |

| C-3', C-5' (Aromatic) | ~115.8 (d, ²J_C-F ≈ 22 Hz) |

| -CH₂- (Methylene) | ~52.0 |

| -CH- (Methine) | ~25.5 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₁₁H₁₃FO), the high-resolution mass spectrum would show a molecular ion peak (M⁺·) corresponding to its exact mass, confirming the molecular formula.

Electron ionization (EI) typically induces predictable fragmentation of the molecular ion. chemguide.co.uk The primary cleavage in ketones occurs alpha to the carbonyl group. libretexts.orglibretexts.org This leads to the formation of a stable acylium ion. For this molecule, two main fragmentation pathways are expected:

Cleavage between the carbonyl carbon and the methylene group, yielding a stable 4-fluorobenzoyl cation. This is often the base peak in the spectrum.

Cleavage of the isobutyl group, leading to the loss of a propyl radical or an isobutyl cation.

The expected key fragments and their mass-to-charge ratios (m/z) are detailed in the table below.

Expected Mass Spectrometry Fragmentation Data

| m/z | Ion Structure | Fragment Name |

|---|---|---|

| 180.1 | [C₁₁H₁₃FO]⁺· | Molecular Ion (M⁺·) |

| 123.0 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation |

| 57.1 | [C₄H₉]⁺ | Isobutyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), allowing for the identification of functional groups.

For this compound, the most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. scispace.com Other key vibrational modes include the C-F stretch, aromatic C=C stretching, and various C-H stretching and bending vibrations from the aromatic and aliphatic parts of the molecule.

The table below lists the expected characteristic vibrational frequencies.

Characteristic IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100–3000 | Aromatic C-H Stretch | Medium-Weak |

| 2960–2870 | Aliphatic C-H Stretch | Strong |

| ~1690 | Ketone C=O Stretch | Strong (IR), Medium (Raman) |

| 1600, 1500 | Aromatic C=C Stretch | Medium-Strong |

| ~1230 | Aryl C-F Stretch | Strong |

| 1470–1450 | -CH₂- Scissoring | Medium |

| 1390–1365 | -CH₃ Bending | Medium |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in its solid, crystalline state. This technique can determine precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. It also elucidates how molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds or van der Waals forces.

Typical X-ray Crystallography Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization of Enantiomers

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. saschirality.orgnih.gov These techniques measure the differential interaction of a substance with left- and right-circularly polarized light. saschirality.org A chiral molecule and its non-superimposable mirror image (enantiomer) will produce equal and opposite signals, allowing for the determination of enantiomeric purity and absolute configuration. taylorfrancis.com

The compound this compound is an achiral molecule. It does not possess a stereocenter and has a plane of symmetry. Consequently, it does not have enantiomers and will not exhibit a CD or ORD spectrum under typical conditions. These spectroscopic methods are therefore not applicable for the stereochemical characterization of this specific compound, as there are no enantiomers to distinguish. aip.org

Computational and Theoretical Investigations of 1 4 Fluorophenyl 3 Methylbutan 1 One Molecular Architectures

Quantum Chemical Calculations (DFT and Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic characteristics of molecules. researchgate.net These approaches solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, thereby revealing details about its structure and chemical reactivity. researchgate.netnih.gov

The three-dimensional structure of a flexible molecule like 1-(4-Fluorophenyl)-3-methylbutan-1-one is not static. Rotation around its single bonds gives rise to various spatial arrangements known as conformers, each with a distinct potential energy. conicet.gov.ar Energy minimization is a computational process used to identify the most stable conformer, which corresponds to a local or global minimum on the potential energy surface. psu.eduhakon-art.com

For this compound, key rotatable bonds include the bond connecting the isobutyl group to the carbonyl carbon and the bond between the carbonyl carbon and the fluorophenyl ring. A systematic conformational search would involve rotating these bonds and calculating the energy of each resulting structure. The most stable conformation is predicted to be the one where steric hindrance between the bulky isobutyl group and the phenyl ring is minimized. DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, can predict the geometries and relative energies of these conformers. conicet.gov.ar The global minimum energy conformer represents the most probable structure of the molecule in the gas phase.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | Most stable, lowest energy conformer with minimal steric hindrance. |

| Gauche | 60° | 1.52 | Higher energy due to steric interaction between the isobutyl and phenyl groups. |

| Syn-periplanar | 0° | 4.85 | Least stable, highest energy conformer due to significant steric clash. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital that is most likely to accept electrons (electrophilic). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bhu.ac.in For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring. The LUMO is anticipated to be centered around the electrophilic carbonyl group (C=O). DFT calculations can provide precise energies and visualizations of these orbitals.

Table 2: Predicted Frontier Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating capability, localized on the fluorophenyl ring. |

| LUMO Energy | -1.23 | Electron-accepting capability, localized on the carbonyl group. |

| HOMO-LUMO Gap (ΔE) | 5.62 | Indicates high kinetic stability and moderate reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.orgyoutube.com It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would predictably show a significant negative potential (red) around the oxygen atom of the carbonyl group and the fluorine atom, due to the high electronegativity of these atoms. researchgate.net The hydrogen atoms of the isobutyl group and the phenyl ring would exhibit a positive potential (blue), while the carbon framework would be relatively neutral (green). youtube.com This mapping provides a clear, intuitive guide to the molecule's reactive sites.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. youtube.comnih.gov

An MD simulation of this compound in a solvent like water would reveal how the molecule's flexible isobutyl chain moves and how the phenyl ring rotates over time. It would also show how water molecules organize themselves around the solute, forming hydrogen bonds with the carbonyl oxygen and interacting with the hydrophobic and hydrophilic parts of the molecule. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) can be calculated from the simulation trajectory to quantify the stability of the molecule's conformation. Such simulations are crucial for understanding properties like solubility and how the molecule behaves in a biological medium. acs.org

Molecular Docking Simulations for Ligand-Target Interactions (in theoretical biological contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). youtube.comyoutube.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a target protein. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results with a Protein Kinase Target

| Parameter | Predicted Value | Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 | Lys72, Leu134, Val80, Asp184 |

| Hydrogen Bonds | 1 (with Lys72) | |

| Hydrophobic Interactions | Multiple (with Leu134, Val80) |

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. rsc.orgunibo.it Methods like DFT can accurately calculate parameters for various types of spectroscopy, including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy. researchgate.net

For this compound, these calculations can predict:

IR Spectrum: The vibrational frequencies of different bonds. A strong absorption peak corresponding to the C=O bond stretch would be a prominent feature. researchgate.net

NMR Spectrum: The chemical shifts (δ) for ¹H and ¹³C atoms. The distinct chemical environments of the protons on the aromatic ring, the isobutyl group, and the carbons would lead to a predictable pattern of signals.

UV-Vis Spectrum: The electronic transitions and the corresponding maximum absorption wavelength (λmax). Transitions involving the π electrons of the phenyl ring and the n→π* transition of the carbonyl group would be predicted. nih.gov

These theoretical spectra serve as a valuable reference for confirming the structure and purity of a synthesized compound. rsc.org

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | C=O Stretching Frequency | ~1685 cm⁻¹ |

| ¹H NMR | Aromatic Protons (δ) | 7.1-8.0 ppm |

| Isobutyl Protons (δ) | 0.9-2.9 ppm | |

| ¹³C NMR | Carbonyl Carbon (δ) | ~198 ppm |

| Aromatic Carbons (δ) | 115-165 ppm | |

| UV-Vis Spectroscopy | λmax (π→π*) | ~254 nm |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 4 Fluorophenyl 3 Methylbutan 1 One Analogs

Theoretical Underpinnings of SAR/QSAR in Chemical Research

The foundational principle of SAR and QSAR is that the biological activity of a chemical compound is intrinsically linked to its molecular structure. fiveable.me SAR studies involve a qualitative approach where systematic modifications are made to a lead compound, and the resulting changes in biological activity are observed. oncodesign-services.comdrugdesign.org This process helps in identifying the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. pharmacologymentor.com

QSAR, on the other hand, quantifies this relationship by establishing a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. pharmacologymentor.comwikipedia.org The general form of a QSAR model can be expressed as:

Biological Activity = f (Molecular Descriptors) + error wikipedia.orglibretexts.org

These models are developed using statistical methods and can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. fiveable.memedcraveonline.com The ultimate aim of SAR and QSAR analyses is to transform structure-activity observations into a comprehensive understanding of molecular interactions, guiding the design of molecules with improved therapeutic profiles. drugdesign.org

The process of developing a QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating relevant molecular descriptors, constructing a mathematical relationship using statistical methods, and rigorously validating the model's predictive power. libretexts.orgslideshare.net These predictive models are invaluable tools in modern drug design, aiding in lead optimization, toxicity prediction, and understanding the pharmacokinetic properties of new chemical entities. computabio.com

Methodologies for Establishing SAR/QSAR for Fluorinated Ketone Scaffolds

Establishing robust SAR and QSAR models for fluorinated ketone scaffolds, such as analogs of 1-(4-fluorophenyl)-3-methylbutan-1-one, requires a combination of computational and experimental techniques. The methodologies are chosen to effectively capture the influence of the fluorine atom and the ketone group on the molecule's interaction with its biological target.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques. researchgate.net These methods require the three-dimensional alignment of the molecules in the dataset, which is often based on a common structural core or a putative binding mode. rsc.org

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction fields around the aligned molecules on a 3D grid. The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS).

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the SAR. slideshare.net

Hologram QSAR (HQSAR) is a 2D-QSAR method that does not require molecular alignment. researchgate.net It works by generating molecular holograms, which are fragment-based fingerprints that encode the 2D structure of the molecule. The presence or absence of different fragments is then correlated with biological activity. longdom.org This method is particularly useful for large and structurally diverse datasets. researchgate.net

The general workflow for establishing a SAR/QSAR model for fluorinated ketones is as follows:

Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Molecular Modeling and Alignment: 3D structures of the compounds are generated and optimized. For 3D-QSAR, the molecules are aligned based on the common fluorophenyl ketone scaffold.

Descriptor Calculation: Relevant 2D or 3D descriptors are calculated for each molecule.

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build the QSAR equation. fiveable.me

Model Validation: The model's statistical significance and predictive ability are assessed using methods like cross-validation (leave-one-out or leave-group-out) and external validation with a test set of compounds. mdpi.com

These methodologies allow researchers to visualize the favorable and unfavorable regions for different physicochemical properties around the molecular scaffold, providing crucial insights for designing new analogs with enhanced activity.

Molecular Descriptors and Their Application in SAR/QSAR Modeling

Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule. pharmacologymentor.com They are the "predictor" variables in a QSAR equation that quantify aspects of a molecule's structure and are correlated with its biological activity. wikipedia.org Descriptors can be broadly classified into several categories, including physicochemical, steric, and electronic.

LogP (Octanol-Water Partition Coefficient): This is a measure of a molecule's lipophilicity or hydrophobicity. It plays a crucial role in a drug's ability to cross cell membranes. For fluorophenyl ketone analogs, optimizing LogP is essential for balancing membrane permeability with aqueous solubility.

Molar Refractivity (MR): MR is related to the volume of a molecule and its polarizability. It can describe the bulkiness of a substituent and its potential for dispersion interactions with a receptor.

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of hydrogen bonding capacity and is often correlated with oral bioavailability and blood-brain barrier penetration.

The following table illustrates hypothetical physicochemical descriptors for a series of analogs.

| Compound ID | R-Group | LogP | MR (cm³/mol) | TPSA (Ų) | Biological Activity (IC₅₀, µM) |

| 1 | -H | 3.2 | 50.1 | 17.1 | 5.2 |

| 2 | -CH₃ | 3.7 | 54.7 | 17.1 | 3.8 |

| 3 | -Cl | 3.9 | 55.2 | 17.1 | 2.5 |

| 4 | -OH | 2.9 | 50.9 | 37.3 | 8.1 |

This table contains hypothetical data for illustrative purposes.

Steric and electronic descriptors provide information about the size, shape, and electron distribution of a molecule, which are fundamental to its interaction with a biological target.

Steric Descriptors: These parameters quantify the bulk and shape of a molecule or its substituents.

Taft Steric Parameter (Es): This parameter describes the steric hindrance caused by a substituent. In the context of this compound analogs, the size of substituents on the phenyl ring or the butanone chain could influence how the molecule fits into a binding pocket.

Verloop Steric Parameters: These are a set of multi-dimensional parameters that describe the shape of a substituent in more detail.

Electronic Descriptors: These descriptors relate to the electronic properties of a molecule, such as its ability to donate or withdraw electrons, which affects its reactivity and non-covalent interactions.

Hammett Constant (σ): This constant quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. The fluorine atom in this compound is an electron-withdrawing group, which can influence the reactivity of the ketone and the electronic nature of the phenyl ring.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's reactivity and ability to participate in charge-transfer interactions.

Computational Models in SAR/QSAR: Machine Learning and Neural Network Approaches

In recent years, machine learning and artificial neural network (ANN) approaches have become increasingly popular for developing sophisticated QSAR models, particularly for complex and non-linear structure-activity relationships. fiveable.me

Machine Learning Algorithms:

Support Vector Machines (SVM): SVM is a powerful classification and regression technique that can effectively handle high-dimensional data. It works by finding an optimal hyperplane that separates data points into different classes or predicts a continuous value.

Random Forests (RF): This is an ensemble learning method that constructs multiple decision trees during training and outputs the average prediction of the individual trees. RF is known for its robustness and ability to handle complex datasets without overfitting.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They consist of interconnected nodes (neurons) organized in layers. ANNs can learn complex patterns in data and are particularly well-suited for modeling non-linear relationships between molecular descriptors and biological activity.

These computational models offer several advantages over traditional linear methods, including the ability to capture non-linearities in the data and handle large numbers of descriptors. mdpi.com However, they can sometimes be viewed as "black boxes," where the direct interpretation of the model in terms of specific molecular features can be challenging. mdpi.com

Impact of Fluoro-Substitution on SAR and Biological Activity Profiles

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry due to the unique properties of the fluorine atom. In the context of this compound and its analogs, the para-fluoro substitution on the phenyl ring can have a profound impact on the molecule's biological activity profile.

Metabolic Stability: The carbon-fluorine (C-F) bond is very strong, making it resistant to metabolic cleavage. Introducing a fluorine atom at a metabolically susceptible position, such as the para-position of a phenyl ring, can block oxidative metabolism at that site, thereby increasing the compound's half-life and bioavailability.

Binding Affinity and Selectivity: Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring. This can influence interactions with the target protein, such as hydrogen bonding (where the C-F bond can act as a weak hydrogen bond acceptor) or electrostatic interactions. The change in electron distribution can also affect the pKa of nearby functional groups, which may be critical for binding.

Conformational Effects: The small size of the fluorine atom (similar to hydrogen) means it generally does not cause significant steric hindrance. However, its electronegativity can influence the preferred conformation of the molecule through electrostatic interactions, which can in turn affect how well it fits into a receptor's binding site.

The table below summarizes the observed effects of fluoro-substitution in a hypothetical series of ketone analogs, illustrating its potential to modulate potency.

| Compound | R-Group at para-position | Target Binding Affinity (Ki, nM) | Metabolic Half-life (t₁/₂, min) |

| Analog A | -H | 150 | 25 |

| Analog B | -F | 75 | 90 |

| Analog C | -Cl | 80 | 85 |

| Analog D | -CH₃ | 120 | 30 |

This table contains hypothetical data for illustrative purposes.

In this example, the introduction of a fluorine atom (Analog B) leads to a significant improvement in both binding affinity and metabolic stability compared to the unsubstituted parent compound (Analog A). This highlights the strategic importance of fluoro-substitution in drug design and its role in defining the SAR of fluorinated ketone scaffolds.

Applications in Advanced Chemical Synthesis and Materials Science Research

1-(4-Fluorophenyl)-3-methylbutan-1-one as a Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, aryl ketones are recognized as versatile synthons for the construction of complex molecular frameworks. nih.govmdpi.com The compound this compound is no exception, offering multiple reactive sites for a variety of chemical transformations. The presence of the carbonyl group, the aromatic ring, and the alpha-protons allows for a wide range of reactions, making it a valuable starting material for the synthesis of more elaborate molecules.

The reactivity of the ketone functionality is a key aspect of its utility. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, enabling reactions such as Grignard additions, Wittig reactions, and aldol (B89426) condensations. mdpi.compearson.com These reactions allow for the formation of new carbon-carbon bonds, extending the carbon skeleton and introducing new functional groups. For instance, reaction with organometallic reagents can lead to the formation of tertiary alcohols, which can be further functionalized.

The isobutyl group attached to the carbonyl can influence the steric hindrance around the reactive center, which can be exploited for stereoselective synthesis. Furthermore, the presence of the 4-fluorophenyl group can modulate the reactivity of the ketone. The fluorine atom is a strong electron-withdrawing group, which can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles. nih.gov

The aromatic ring itself can undergo electrophilic aromatic substitution reactions, although the fluorine atom and the acyl group can influence the position and rate of these substitutions. This allows for the introduction of additional functional groups on the phenyl ring, further increasing the molecular complexity. The efficient synthesis of fluorinated ketone building blocks is considered a direct route for introducing fluorinated functionalities into complex molecules. sioc-journal.cn

A summary of potential synthetic transformations utilizing this compound is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Nucleophilic Addition | Grignard Reagents (e.g., RMgX) | Tertiary Alcohols |

| Wittig Reaction | Phosphonium Ylides (e.g., Ph3P=CHR) | Alkenes |

| Aldol Condensation | Aldehydes/Ketones, Base or Acid Catalyst | β-Hydroxy Ketones or α,β-Unsaturated Ketones |

| Reduction | Sodium Borohydride (NaBH4), Lithium Aluminum Hydride (LiAlH4) | Secondary Alcohols |

| Reductive Amination | Amines, Reducing Agent (e.g., NaBH3CN) | Amines |

Utility in the Construction of Diverse Heterocyclic Systems and Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science, and their synthesis is a central theme in organic chemistry. openmedicinalchemistryjournal.comnih.gov Aryl ketones, such as this compound, are valuable precursors for the synthesis of a wide array of heterocyclic systems. nih.gov The carbonyl group and the adjacent methylene (B1212753) protons provide the necessary functionality for various cyclization reactions.

One common strategy for synthesizing heterocycles from ketones is through condensation reactions with binucleophilic reagents. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Similarly, condensation with amidines or guanidines can be employed to construct pyrimidine (B1678525) rings. The specific reaction conditions and the nature of the binucleophile will determine the structure of the resulting heterocyclic ring.

Below is a table illustrating potential heterocyclic systems that could be synthesized from this compound.

| Heterocyclic System | Potential Synthetic Precursors | General Reaction Type |

| Pyrazole | Hydrazine or substituted hydrazines | Condensation |

| Isoxazole | Hydroxylamine | Condensation |

| Pyrimidine | Amidines or ureas | Condensation |

| Thiazole | α-Haloketone (derived from the starting material) and a thioamide | Hantzsch Thiazole Synthesis |

| Quinoline | Reaction with anilines under specific conditions (e.g., Friedländer synthesis) | Condensation/Cyclization |

Potential Contributions to Functional Materials Research (e.g., optical, electronic properties if applicable to similar fluorinated ketones)

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making them attractive candidates for applications in materials science. bit.edu.cnmdpi.com Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique optical and electronic properties. mdpi.com Consequently, this compound and polymers derived from it could have potential applications in the development of functional materials.

The strong electron-withdrawing nature of the fluorine atom can influence the electronic structure of the molecule. This can affect its photophysical properties, such as its absorption and emission spectra. The introduction of fluorine can lead to shifts in the absorption and fluorescence maxima, and in some cases, can enhance the quantum yield of fluorescence. researchgate.net These properties are crucial for the development of materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.

In the context of polymer chemistry, fluorinated aromatic ketones are used as monomers for the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs). bit.edu.cn These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine can further enhance these properties and also impart a low dielectric constant, which is a desirable characteristic for materials used in microelectronics as insulators.

The potential impact of the structural features of this compound on material properties is summarized below.

| Structural Feature | Potential Impact on Material Properties |

| 4-Fluorophenyl Group | - Enhanced thermal and oxidative stability- Modified electronic properties (lower HOMO/LUMO levels)- Increased solubility in organic solvents- Potential for specific intermolecular interactions (e.g., C-H···F hydrogen bonds) |

| Ketone Moiety | - Provides a site for polymerization or cross-linking- Can contribute to the polymer's polarity and mechanical properties |

| Isobutyl Group | - May increase solubility and processability of derived polymers- Can influence the packing of molecules in the solid state, affecting optical properties |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Rational Design of Fluorinated Ketones

The rational design of novel fluorinated ketones is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). cam.ac.ukmdpi.com These computational tools are revolutionizing the drug discovery process by enabling the rapid screening of virtual libraries and the prediction of molecular properties, thereby accelerating the identification of promising drug candidates. nih.gov

ML algorithms, trained on large datasets of known compounds, can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of new fluorinated ketone derivatives. researchgate.net This in silico approach allows researchers to prioritize the synthesis of compounds with the most favorable profiles, saving significant time and resources compared to traditional trial-and-error methods. nih.gov For instance, knowledge engineering, a subfield of AI, can emulate the decision-making processes of expert chemists to automatically design novel molecules with desired characteristics. cam.ac.uk Structure-based machine-learning algorithms combined with molecular dynamics simulations can effectively down-select beneficial mutations for the rational design of enzymes, a technique that can be adapted for designing molecules that interact with specific biological targets. biorxiv.org

Computer-aided drug design (CADD) based on molecular docking analyses provides a powerful tool for the strategic incorporation of fluorine into lead compounds to enhance their interaction with target proteins. digitellinc.com By simulating the binding of various 1-(4-Fluorophenyl)-3-methylbutan-1-one analogs to a specific biological target, researchers can identify modifications that are likely to improve binding affinity and selectivity. This approach has been successfully applied to the design of inhibitors for various enzymes, including kinases. nih.govresearchgate.net

Table 1: Applications of AI/ML in the Design of Fluorinated Ketones

| Application Area | AI/ML Technique | Predicted Outcome/Advantage |

|---|---|---|

| Lead Identification | Virtual Screening, Knowledge Engineering | Rapidly identifies novel fluorinated ketone structures with high potential bioactivity. cam.ac.uk |

| Pharmacokinetic Profiling | Quantitative Structure-Activity Relationship (QSAR) | Predicts ADME properties (Absorption, Distribution, Metabolism, Excretion) of new analogs. |

| Toxicity Prediction | Machine Learning Models | Assesses potential toxicity early in the design phase, reducing late-stage failures. researchgate.net |

| Target Interaction | Molecular Docking, Molecular Dynamics | Optimizes binding affinity and selectivity of compounds to their biological targets. digitellinc.comnih.gov |

| Accelerated Discovery | Automated Design Algorithms | Reduces the time and cost associated with experimental iterations. nih.gov |

Novel Catalytic Systems for Sustainable Synthesis of this compound Derivatives

The development of sustainable and efficient synthetic methods is crucial for the production of this compound and its derivatives. Future research is focused on novel catalytic systems that offer improved yields, higher selectivity, and a reduced environmental footprint compared to traditional methods. researchgate.net

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated molecules. soton.ac.uk Chiral primary amine catalysts, for example, have been successfully used for the direct and asymmetric α-fluorination of ketones, providing access to stereodefined organofluorine compounds. nih.govresearchgate.net These methods avoid the use of heavy metals and often proceed under mild reaction conditions. researchgate.netprinceton.edu The development of new organocatalysts could enable more efficient and selective routes to chiral derivatives of this compound.

Furthermore, transition-metal-catalyzed reactions are being explored for the construction of carbon-fluorine bonds and the synthesis of complex fluorinated ketones. sioc-journal.cn Strategies such as C-H activation, cross-coupling reactions, and the difunctionalization of olefins present promising avenues for creating diverse analogs of the target compound. sioc-journal.cn For instance, metal-free, green catalytic systems are being developed for processes like the oxyfluorination of olefins to produce α-fluoroketones. organic-chemistry.org The use of readily available fluorinating reagents like Selectfluor® in conjunction with innovative catalysts is also an active area of research. sapub.orgscispace.com A key challenge remains the development of catalytic methods that are scalable and cost-effective for industrial applications. nih.gov

Advanced In Vitro Models for Deeper Mechanistic Biological Understanding

To gain a deeper understanding of the biological mechanisms of action of this compound and its analogs, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant advanced in vitro models. mdpi.com Three-dimensional (3D) cell culture systems, such as spheroids, organoids, and organs-on-chips, better mimic the complex microenvironment of human tissues. frontiersin.orgnih.govnih.gov

These advanced models offer significant advantages for studying drug metabolism, pharmacokinetics, and potential toxicity. nih.gov For example, 3D hepatic spheroids have shown greater efficiency in drug metabolism studies compared to conventional 2D cultures, expressing key metabolic enzymes like cytochrome P450s at higher levels. thermofisher.com Such models can provide more accurate predictions of how a fluorinated ketone will be processed in the human body. moleculardevices.com Organ-on-a-chip technologies, which incorporate microfluidics to simulate blood flow and create nutrient gradients, can model the interactions between different organ systems, offering a more systemic view of a drug's effects. mdpi.com Patient-derived organoids can also be used for personalized medicine approaches, testing the efficacy and toxicity of new compounds on a patient-specific basis. nih.gov These models are crucial for elucidating the specific cellular pathways affected by this compound and for identifying potential off-target effects early in the drug development process. rsc.org

Table 2: Comparison of In Vitro Models for Biological Studies

| Model Type | Key Features | Advantages for Studying Fluorinated Ketones | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | High-throughput screening, cost-effective. | Lacks physiological relevance, poor cell-cell interaction. moleculardevices.com |

| Spheroids | Self-assembled 3D aggregates of cells. | Better representation of tissue microenvironment, improved cell-cell signaling. frontiersin.org | Can have necrotic cores, limited complexity. |

| Organoids | Self-organized 3D tissue cultures derived from stem cells. moleculardevices.com | Mimic organ-specific structure and function, useful for disease modeling. rsc.org | Variability in size and shape, lack of vascularization. |

| Organ-on-a-chip | Microfluidic devices with living cells that simulate organ functions. nih.gov | Allows for dynamic culture conditions, can model multi-organ interactions. mdpi.com | Complex fabrication, lower throughput. |

Exploration of Undiscovered Biological Targets and Pathways for Fluorinated Ketones

While fluorinated ketones are known to interact with certain classes of enzymes, such as proteases and kinases, a vast landscape of potential biological targets remains to be explored. nih.govnih.gov The unique physicochemical properties conferred by the fluorine atom, including increased electrophilicity of the ketone carbonyl group, suggest that compounds like this compound could interact with a wide range of biomolecules. nih.gov

Future research will focus on systematic target identification and validation. Affinity-based chemical proteomics is a powerful strategy for identifying the cellular targets of bioactive small molecules. rsc.orgrsc.org This involves designing probes based on the structure of this compound that can be used to "fish out" binding partners from cell lysates. frontiersin.org Techniques like activity-based protein profiling (ABPP) can further help in identifying the specific enzymes or receptors that are targeted by these compounds in a cellular context. frontiersin.org

The exploration of novel pathways is also critical. For example, some difluoromethyl ketones have been identified as agonists of the GABA-B receptor, a target that is structurally distinct from the typical enzymes inhibited by this class of compounds. olemiss.edu This finding opens up new therapeutic possibilities in areas like neuroscience and addiction. olemiss.edu By screening fluorinated ketone libraries against a broad array of biological targets, researchers may uncover unexpected activities and open up entirely new avenues for drug development. nih.gov

Multidisciplinary Approaches to Research on this compound and Its Analogs

The complexity of modern drug discovery necessitates a multidisciplinary approach to the research and development of compounds like this compound. The successful translation of a promising molecule from the laboratory to the clinic requires the integration of expertise from various scientific disciplines.

This collaborative effort involves:

Organic and Medicinal Chemists: Responsible for the design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. digitellinc.comnih.gov

Computational Chemists and Bioinformaticians: Utilize AI, machine learning, and molecular modeling to guide rational drug design and predict compound behavior. scienmag.com

Biochemists and Molecular Biologists: Elucidate the mechanism of action, identify biological targets, and validate the compound's effect on cellular pathways.

Pharmacologists and Toxicologists: Evaluate the efficacy and safety of the compounds in advanced in vitro models and preclinical studies. nih.gov

Chemical Biologists: Develop chemical probes and tools to study the interaction of the compounds within complex biological systems. digitellinc.com

By fostering collaboration between these diverse fields, research programs can more effectively navigate the challenges of drug development. For example, insights from in vitro biological assays can directly inform the next round of chemical synthesis, creating a feedback loop that accelerates the optimization of lead compounds. scienmag.com This integrated, team-based approach is essential for fully realizing the therapeutic potential of this compound and its analogs.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 1-(4-Fluorophenyl)-3-methylbutan-1-one in academic settings?

Answer:

The compound can be synthesized via Friedel-Crafts acylation using 4-fluorobenzene and 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ketone product. Recrystallization from ethanol or methanol enhances purity. Analytical techniques like TLC and GC-MS should confirm reaction progress and purity .

Basic: How should researchers safely handle and store this compound based on available safety data?

Answer:

While specific GHS classifications for this compound are not fully documented, analogous aryl ketones suggest avoiding inhalation, skin contact, and eye exposure. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Refer to SDS guidelines for structurally similar compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) for hazard mitigation .

Advanced: What crystallographic tools and methodologies are optimal for resolving structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is recommended. For high-resolution data, ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters. If twinning or disorder is observed, SHELXD/SHELXE pipelines enable robust phase determination. Compare bond lengths/angles with DFT-optimized structures to validate experimental data .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

Modify the fluorophenyl ring (e.g., substituent position, halogen replacement) or the methylbutanone chain (branching, stereochemistry). Assess pharmacological activity using in vitro assays (e.g., enzyme inhibition, receptor binding). Reference structurally related compounds like 1-(4-fluorophenyl)piperazine derivatives or azetidinones (e.g., ezetimibe analogs) to infer bioactivity trends .

Advanced: What analytical methods are effective for detecting and quantifying impurities in this compound?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using Chromolith® RP-18e columns resolves impurities like unreacted precursors or oxidation byproducts. For trace analysis, LC-MS (ESI+ mode) identifies low-abundance contaminants. Calibration curves (e.g., 1-(2,4-dihydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one) ensure quantification accuracy .

Advanced: How can computational methods enhance understanding of this compound’s electronic properties?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) to assess reactivity. Docking studies (AutoDock Vina) evaluate interactions with biological targets (e.g., enzymes with fluorophenyl-binding pockets). Validate computational models against experimental spectroscopic data (e.g., IR carbonyl stretching frequencies) .

Advanced: How should researchers resolve contradictions between NMR and crystallographic data for this compound?

Answer:

Discrepancies in conformation (e.g., keto-enol tautomerism) require multi-technique validation. Use dynamic NMR to detect tautomeric equilibria in solution, while SC-XRD confirms solid-state geometry. For steric clashes in crystallographic models, refine using SHELXL’s restraints for bond distances/angles. Cross-validate with vibrational spectroscopy (FT-IR) for functional group consistency .

Advanced: What strategies are recommended for assessing this compound’s pharmacological potential?

Answer:

Screen against target libraries (e.g., kinase or GPCR panels) using fluorescence polarization or SPR. For CNS applications, evaluate blood-brain barrier permeability via PAMPA assays. Reference analogs like 1-(4-fluorophenyl)piperazine derivatives (e.g., paroxetine intermediates) for serotoninergic activity insights. Toxicity profiling using hepatocyte viability assays is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.